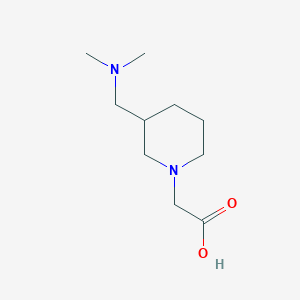
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid typically involves the reaction of piperidine derivatives with dimethylamine and acetic acid. One common method includes the Mannich reaction, where formaldehyde, dimethylamine, and piperidine are reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
N-Methylpiperidine: Similar in structure but with different pharmacological properties.
Piperidin-4-one: Known for its diverse biological activities and used in various synthetic applications.
Uniqueness
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-[(dimethylamino)methyl]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(2)6-9-4-3-5-12(7-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQNJCVUDZHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917452.png)
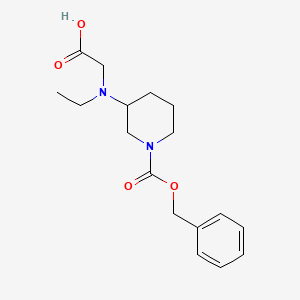
![(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917478.png)
![(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917480.png)
![(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7917488.png)
![(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7917496.png)
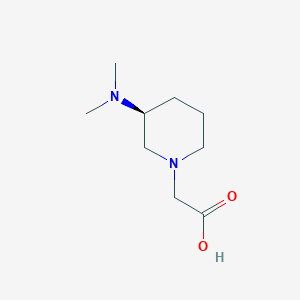
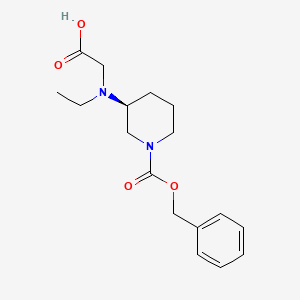
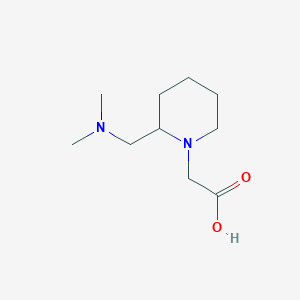
![[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917519.png)
![[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917528.png)
![{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917529.png)
![{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917534.png)
![{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917542.png)
